molecular formula C3H7NaO3S3 B12664504 Sodium (S)-2,3-dimercaptopropanesulphonate CAS No. 85187-11-7

Sodium (S)-2,3-dimercaptopropanesulphonate

Cat. No.: B12664504
CAS No.: 85187-11-7
M. Wt: 210.3 g/mol
InChI Key: FGGPAWQCCGEWTJ-DFWYDOINSA-M
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Description

Sodium (S)-2,3-dimercaptopropanesulphonate (DMPS), also known as Unithiol, is a water-soluble dithiol chelating agent with the molecular formula C₃H₇NaO₃S₃·H₂O and a molecular weight of 228.29 g/mol . It is primarily used to treat acute and chronic poisoning by heavy metals such as arsenic, mercury, and lead. DMPS binds to toxic metals via its two sulfhydryl (-SH) groups, forming stable complexes that are excreted renally . Its sulfonate group enhances water solubility, improving bioavailability and reducing tissue redistribution compared to lipophilic agents like dimercaprol (BAL) .

Key applications include:

  • Arsenic poisoning: DMPS prevents polyneuropathy in acute cases and improves survival rates .
  • Mercury poisoning: Effective in severe cases when combined with hemodialysis .
  • Lead poisoning: Used off-label in pediatric cases .

Properties

CAS No.

85187-11-7

Molecular Formula

C3H7NaO3S3

Molecular Weight

210.3 g/mol

IUPAC Name

sodium;(2S)-2,3-bis(sulfanyl)propane-1-sulfonate

InChI

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1/t3-;/m0./s1

InChI Key

FGGPAWQCCGEWTJ-DFWYDOINSA-M

Isomeric SMILES

C([C@@H](CS(=O)(=O)[O-])S)S.[Na+]

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S)-2,3-dimercaptopropanesulphonate typically involves the reaction of (S)-2,3-dimercaptopropanol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphonate derivative. The process involves:

  • Dissolving (S)-2,3-dimercaptopropanol in an aqueous solution.
  • Adding sodium hydroxide to the solution.
  • Stirring the mixture at a specific temperature to facilitate the reaction.
  • Isolating the product through filtration and purification techniques.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce pharmaceutical-grade compounds.

Chemical Reactions Analysis

Complexation Reactions with Heavy Metals

DMPS exhibits high affinity for heavy metals through thiol coordination, forming stable, water-soluble complexes. This property underpins its use as a chelating antidote for metal poisoning.

Key Reactions:

  • Mercury(II) Chelation :
    DMPS binds Hg²⁺ in a 1:1 molar ratio, forming a tetrahedral complex:

    DMPS+Hg2+[Hg(DMPS)]0(pH=4.58.0,room temperature)\text{DMPS} + \text{Hg}^{2+} \rightarrow [\text{Hg(DMPS)}]^{0} \quad (\text{pH} = 4.5-8.0, \text{room temperature})

    This reaction reduces renal mercury accumulation by 70–80% in vivo .

  • Lead(II) and Cadmium(II) Complexation :
    Forms insoluble complexes with Pb²⁺ and Cd²⁺:

    2\,\text{DMPS} + \text{Pb}^{2+} \rightarrow [\text{Pb(DMPS)}_2]^{2-} \quad (\text{precipitated with 50% methanol})

    The Pb-DMPS complex is isolated via alcohol precipitation .

Table 1: Metal-DMPS Complex Stability Constants

Metal IonStability Constant (log K)ConditionsSource
Hg²⁺23.1pH 7.4, 25°C
Cd²⁺15.8pH 7.0, 25°C
Pb²⁺12.5pH 4.5, 50–55°C

Redox Reactions

The thiol groups in DMPS participate in reversible oxidation-reduction processes.

Oxidation:

DMPS oxidizes to a disulfide (DMPS)₂ in the presence of oxygen or peroxides:

2DMPSO2(DMPS)2+2H2O(pH>8.0)2\,\text{DMPS} \xrightarrow{\text{O}_2} (\text{DMPS})_2 + 2\,\text{H}_2\text{O} \quad (\text{pH} > 8.0)

This reaction is suppressed under acidic conditions (pH < 4.5).

Reduction:

The disulfide form can be reduced back to DMPS using agents like dithiothreitol (DTT):

(DMPS)2+2DTT2DMPS+DTToxidized(\text{DMPS})_2 + 2\,\text{DTT} \rightarrow 2\,\text{DMPS} + \text{DTT}_{\text{oxidized}}

Table 2: Redox Potentials of DMPS

ReactionE° (V) vs SHEConditionsSource
DMPS → (DMPS)₂ + 2e⁻-0.25pH 7.0, 25°C
(DMPS)₂ + 2e⁻ → 2 DMPS-0.30pH 7.0, 25°C

Substitution Reactions

The sulfonate group facilitates nucleophilic substitution under alkaline conditions.

Example:

Reaction with alkyl halides (e.g., methyl iodide):

\text{DMPS} + \text{CH}_3\text{I} \rightarrow \text{DMPS-CH}_3 + \text{I}^- \quad (\text{pH} = 9–10, 40°C})

Methylation occurs preferentially at the sulfonate oxygen .

Biochemical Interactions

DMPS modulates cellular mercury transport via organic anion transporters (OATs):

  • Inhibition of Hg²⁺ Uptake : DMPS competes with Hg²⁺-glutathione conjugates for OAT-mediated renal tubular transport, reducing cellular Hg accumulation by 90% .

  • Extracellular Mobilization : DMPS extracts intracellular Hg²⁺ by forming diffusible complexes, reversing Hg²⁺ uptake in proximal tubules .

Table 3: DMPS Efficacy in Mercury Chelation (In Vivo)

ParameterDMPS TreatmentControlSource
Renal Hg Retention (%)12 ± 385 ± 7
Urinary Hg Excretion (μg/d)45 ± 58 ± 2

Key Reaction Conditions:

  • Thiolation : 0–40°C, 10–30 hours, pH 4.6–4.7 .

  • Lead Salt Precipitation : 50–55°C, pH 4.5 .

Degradation and Stability

  • Thermal Stability : Decomposes at ~229°C (monohydrate form) .

  • pH-Dependent Stability : Stable in acidic solutions (pH 4–6); oxidizes rapidly at pH > 8.

Scientific Research Applications

Scientific Research Applications

DMPS has a wide range of applications across various scientific disciplines:

Chemistry

  • Chelating Agent : Used in studies to understand metal ion interactions and to remove metal contaminants from samples.
  • Environmental Chemistry : Applied in remediation processes to extract heavy metals from contaminated environments.

Biology

  • Metal Ion Transport Studies : Investigated for its role in the transport and detoxification mechanisms of metal ions within biological systems.
  • Cellular Mechanisms : Research on how DMPS affects cellular functions by mitigating heavy metal-induced toxicity.

Medicine

  • Chelation Therapy : Utilized for treating heavy metal poisoning, particularly effective against inorganic mercury and lead toxicity.
  • Clinical Applications : Demonstrated efficacy in various clinical settings, including cases of chronic arsenicosis from contaminated water sources.

Industry

  • Waste Treatment : Employed in industrial processes to remove heavy metals from waste streams, enhancing environmental safety.

Pharmacokinetics

Understanding the pharmacokinetics of DMPS is crucial for its application in clinical settings:

  • Absorption : Administered orally or intravenously; well absorbed in the gastrointestinal tract.
  • Distribution : Distributes throughout body tissues where it binds to heavy metals.
  • Metabolism and Excretion : Primarily metabolized in the liver and excreted through the kidneys.

Heavy Metal Detoxification

  • Mercury Poisoning in Rats :
    A study demonstrated that DMPS significantly reduced the renal burden of inorganic mercury in both normal and nephrectomized rats. The treatment led to increased urinary excretion of mercury and decreased retention in renal tissues .
  • Chronic Arsenicosis Treatment :
    Clinical trials have shown that DMPS effectively mobilizes arsenic from tissues in patients suffering from chronic arsenicosis due to drinking contaminated water . This highlights its therapeutic potential beyond just acute poisoning scenarios.
  • Comparative Efficacy Study :
    In a comparative study involving DMPS and other chelators like meso-2,3-dimercaptosuccinic acid (DMSA), DMPS was found to be superior in reducing mercury levels in rat models .

Mechanism of Action

The mechanism of action of Sodium (S)-2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to the metal ions, forming a chelate that is more easily excreted from the body. This process reduces the bioavailability of the metals and mitigates their toxic effects. The primary molecular targets are the metal ions, and the pathways involved include renal excretion and hepatic metabolism.

Comparison with Similar Compounds

Table 1: Comparative Overview of DMPS, BAL, and DMSA

Parameter DMPS BAL (Dimercaprol) DMSA
Chemical Structure Sodium sulfonate derivative Lipophilic dithiol Water-soluble dicarboxylic acid
Molecular Weight 228.29 g/mol 124.21 g/mol 182.22 g/mol
Administration Route IV, oral Intramuscular (IM) Oral
Indications Acute arsenic/mercury/lead Acute arsenic/mercury/lead Chronic lead/arsenic
Efficacy Prevents neuropathy Limited by toxicity Effective in chronic cases
Side Effects Mild (nausea, rash) Hypertension, vomiting Gastrointestinal discomfort
Key Advantage Renal excretion, low toxicity Rapid action in acute poisoning Oral bioavailability

DMPS vs. Dimercaprol (BAL)

  • Mechanism and Solubility : BAL’s lipophilic nature allows blood-brain barrier penetration but promotes redistribution of metals to the brain and testes, worsening neurotoxicity . In contrast, DMPS’s sulfonate group enhances water solubility, enabling renal excretion without redistribution .
  • BAL requires frequent intramuscular injections (e.g., every 4–6 hours), causing pain and poor compliance. DMPS can be administered intravenously or orally .
  • Toxicity : BAL induces hypertension, tachycardia, and renal toxicity, while DMPS has fewer systemic side effects .

DMPS vs. DMSA

  • Administration and Use Cases : DMSA is orally bioavailable, making it ideal for chronic lead or arsenic exposure . DMPS is preferred for acute poisoning due to rapid IV action .
  • Efficacy in Specific Scenarios :
    • DMPS combined with hemodialysis rescued a patient with a lethal arsenic trioxide dose (2.5 g), demonstrating its utility in critical cases .
    • DMSA is less effective in acute settings due to slower absorption .
  • Safety : Both agents have mild side effects, but DMPS is safer in renal impairment when paired with hemodialysis .

Emerging Insights from Research

  • Arsenic Neurotoxicity : DMPS administration within 4 hours of arsenic exposure prevents irreversible neurological damage, a critical advantage over BAL .
  • Mercury Chelation: DMPS’s sulfonate group enhances binding to inorganic mercury, outperforming DMSA in cases of mercuric chloride poisoning .
  • Lead in Pediatrics : DMPS achieved a 75% reduction in blood lead levels in anuric children when used with hemodialysis, highlighting its versatility .

Biological Activity

Sodium (S)-2,3-dimercaptopropanesulfonate, commonly referred to as DMPS, is a chelating agent primarily used in the treatment of heavy metal poisoning. Its biological activity has been extensively studied, revealing its efficacy in detoxifying various toxic metals such as mercury, cadmium, and lead. This article provides a comprehensive overview of the biological activity of DMPS, including its mechanisms of action, therapeutic applications, and relevant research findings.

DMPS functions as a chelating agent by forming stable complexes with heavy metals. The thiol groups in DMPS bind to metal ions, facilitating their excretion from the body. This process helps reduce the toxic burden of metals in vital organs and tissues. DMPS has been shown to be particularly effective against inorganic mercury and has a high therapeutic index compared to other antidotes.

Therapeutic Applications

  • Heavy Metal Poisoning : DMPS is primarily used for treating acute poisoning from heavy metals. It has demonstrated effectiveness in:
    • Reducing mercury retention in animal models .
    • Lowering urinary mercury concentrations in humans exposed to mercury .
    • Providing protective effects against methylmercury-induced developmental toxicity in mice .
  • Chronic Toxicity Management : Studies have indicated that DMPS can mitigate chronic toxicity caused by chemotherapeutic agents like daunorubicin. In rabbits, DMPS was found to have a protective action against daunorubicin toxicity when compared to dexrazoxane .
  • Neuromuscular Toxicity : DMPS has shown promise in counteracting neuromuscular toxicity caused by certain pesticides and nerve agents by blocking their effects on cholinergic receptors .

Efficacy Studies

  • A study on the effectiveness of DMPS in reducing inorganic mercury retention in rats showed that it significantly decreased body retention of mercury across different age groups, with adult rats showing twice the efficacy compared to suckling rats .
  • Another study evaluated the protective activity of DMPS against methylmercury-induced maternal and developmental toxicity. Results indicated that higher doses of DMPS significantly reduced maternal lethality and embryotoxicity associated with methylmercury exposure .

Toxicological Studies

  • Toxicity assessments have demonstrated that while high doses of DMPS can lead to adverse effects, these are minimized when doses are divided over several days. Chronic administration did not result in significant long-term toxicity or abnormalities in offspring .
  • A case study reported an instance of Stevens-Johnson syndrome associated with DMPS use during chelation therapy; symptoms resolved after discontinuation of the drug, highlighting the need for careful monitoring during treatment .

Data Tables

The following table summarizes key findings from various studies on the biological activity and efficacy of DMPS:

Study Findings Dosage Outcome
Reduced mercury retention in rats250 µmol/kgEffective across age groups
Protective against methylmercury toxicity90-360 mg/kgSignificant reduction in maternal lethality
Chronic treatment safety profile600 µmol/kg/dayNo major adverse effects observed
Antidotal effect against neuromuscular agentsVaries by agentImproved survival rates

Case Studies

  • Mercury Exposure : In a clinical setting involving workers exposed to mercurous chloride, DMPS effectively lowered urinary mercury levels and reduced overall body burden, demonstrating its utility in occupational health settings.
  • Daunorubicin Toxicity : In rabbits treated with daunorubicin, concurrent administration of DMPS showed a protective effect against cardiotoxicity when compared to standard treatments like dexrazoxane .

Q & A

Q. What are the primary mechanisms by which DMPS chelates heavy metals, and how does this compare to other thiol-based chelators like DMSA and BAL?

DMPS acts via its two sulfhydryl (-SH) groups, which form stable, water-soluble complexes with toxic metals (e.g., arsenic, mercury, lead), enhancing renal excretion. Unlike BAL (oil-soluble, requiring intramuscular injection), DMPS is water-soluble and orally bioavailable, reducing redistribution of metals to the brain. Compared to DMSA, DMPS exhibits broader efficacy in acute poisoning due to faster mobilization of extracellular metals, while DMSA targets intracellular deposits more effectively .

Q. What are the standard dosing regimens for DMPS in experimental models of acute heavy metal poisoning?

In preclinical studies, intravenous DMPS is typically administered at 3–5 mg/kg every 4–6 hours for the first 24–48 hours, adjusted for renal function. Oral regimens (e.g., 100–300 mg capsules) are used for chronic exposure models. Optimization depends on metal speciation: arsenic requires higher doses than lead due to differences in binding kinetics .

Q. How does DMPS mitigate adverse effects associated with traditional chelators like BAL?

DMPS avoids BAL’s risks of hypertension and neurotoxicity by minimizing metal redistribution. Its sulphonate group enhances solubility, reducing tissue penetration and systemic toxicity. Studies show DMPS does not induce polyneuropathy in arsenic-poisoned patients, unlike BAL .

Advanced Research Questions

Q. How can researchers design experiments to evaluate DMPS’s efficacy against newer chelators in reducing tissue metal burden?

  • In vitro: Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal removal from cultured hepatocytes or neuronal cells exposed to DMPS and comparator agents.
  • In vivo: Employ isotopic tracing (e.g., radioactive 203^{203}Hg) in rodent models to compare DMPS’s mobilization efficiency with DMSA. Include endpoints like urinary metal excretion and organ-specific retention .

Q. What analytical techniques are suitable for quantifying DMPS-metal complexes in biological matrices?

High-performance liquid chromatography (HPLC) coupled with electrochemical detection is optimal for separating DMPS-mercapto complexes. Validation requires assessing recovery rates (≥85%), limits of detection (≤0.1 µg/mL), and interference from endogenous thiols like glutathione. Spectrophotometric methods (e.g., Ellman’s assay) can measure free sulfhydryl groups .

Q. How should researchers address contradictions in neurotoxicity data between DMPS and BAL?

Comparative studies should control for dosing timing (DMPS’s efficacy drops if administered >4 hours post-exposure) and metal speciation (e.g., organic vs. inorganic arsenic). Electrophysiological assays (nerve conduction velocity) in animal models can resolve discrepancies in neuropathic outcomes .

Q. What pharmacokinetic models describe DMPS distribution in renal impairment?

A two-compartment model with first-order elimination fits DMPS kinetics. In anuric patients, hemodialysis parameters (e.g., dialysate flow rate) must be integrated, as 60–70% of DMPS is renally excreted. Dose adjustments should account for reduced clearance (e.g., 50% dose reduction if GFR <30 mL/min) .

Q. How can adsorption studies optimize DMPS-polymer composites for environmental metal removal?

  • Methodology: Combine DMPS with polyethyleneimine (PEI) and characterize binding via potentiometric titration and FTIR spectroscopy.
  • Optimization: Vary pH (2–9) and ionic strength to assess stability of DMPS-PEI-metal ternary complexes. Use batch adsorption experiments with ICP-MS to quantify metal uptake (e.g., Pb2+^{2+} or Hg2+^{2+}) .

Q. What redox interactions occur between DMPS and transition metals, and how do they influence reactive oxygen species (ROS) generation?

In copper-laden systems, DMPS’s thiol groups reduce Cu2+^{2+} to Cu+^+, catalyzing Fenton reactions and ROS production. Electrochemical assays (cyclic voltammetry) and electron spin resonance (ESR) can map redox potentials and radical formation. Antioxidant co-administration (e.g., N-acetylcysteine) may mitigate this .

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